Cas no 920501-69-5 (1-(4-Fluorophenyl)cyclobutanamine)
1-(4-Fluorophenyl)cyclobutanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)cyclobutanamine
- 1-(4-Fluorophenyl)cyclobutamine
- 1-(4-fluorophenyl)cyclobutan-1-amine
- 1-(4-Fluoro-phenyl)-cyclobutylamine
- A847413
- MFCD09904384
- AC7266
- SCHEMBL8254657
- DTXSID60640623
- AKOS008125999
- CYCLOBUTANAMINE, 1-(4-FLUOROPHENYL)-
- SY181447
- AB54667
- EN300-55299
- Z381654552
- 1-(4-Fluoro-phenyl)-cyclobutylamine;1-(4-Fluorophenyl)cyclobutanamine
- 920501-69-5
- FT-0702444
- CS-0183327
-
- MDL: MFCD09904384
- Inchi: 1S/C10H12FN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
- InChI Key: PAPAYUQUJVLXAF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1(CCC1)N
Computed Properties
- Exact Mass: 165.09500
- Monoisotopic Mass: 165.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.136
- Boiling Point: 229℃ at 760 mmHg
- Flash Point: 102.486°C
- Refractive Index: 1.55
- PSA: 26.02000
- LogP: 2.86390
1-(4-Fluorophenyl)cyclobutanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064450-250mg |
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride |
920501-69-5 | 95% | 250mg |
£125.00 | 2022-03-01 | |
| Fluorochem | 064450-1g |
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride |
920501-69-5 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Fluorochem | 064450-5g |
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride |
920501-69-5 | 95% | 5g |
£1100.00 | 2022-03-01 | |
| Chemenu | CM201602-1g |
1-(4-fluorophenyl)cyclobutan-1-amine |
920501-69-5 | 95% | 1g |
$1117 | 2021-06-15 | |
| Alichem | A019118220-1g |
1-(4-Fluorophenyl)cyclobutanamine |
920501-69-5 | 95% | 1g |
$950.40 | 2023-08-31 | |
| Chemenu | CM201602-1g |
1-(4-fluorophenyl)cyclobutan-1-amine |
920501-69-5 | 95% | 1g |
$1117 | 2024-07-20 | |
| A2B Chem LLC | AI61658-50mg |
Cyclobutanamine, 1-(4-fluorophenyl)- |
920501-69-5 | 95% | 50mg |
$152.00 | 2024-07-18 | |
| A2B Chem LLC | AI61658-100mg |
Cyclobutanamine, 1-(4-fluorophenyl)- |
920501-69-5 | 95% | 100mg |
$187.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253997-1g |
1-(4-Fluorophenyl)cyclobutanamine |
920501-69-5 | 95+% | 1g |
¥2933.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07547-100mg |
1-(4-fluorophenyl)cyclobutanamine |
920501-69-5 | 95% | 100mg |
¥626.0 | 2024-04-16 |
1-(4-Fluorophenyl)cyclobutanamine Suppliers
1-(4-Fluorophenyl)cyclobutanamine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-(4-Fluorophenyl)cyclobutanamine
1-(4-Fluorophenyl)cyclobutanamine: A Comprehensive Overview
1-(4-Fluorophenyl)cyclobutanamine (CAS No. 920501-69-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and potential biological activities, has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential therapeutic applications.
The chemical structure of 1-(4-Fluorophenyl)cyclobutanamine consists of a cyclobutyl ring substituted with an amine group and a 4-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. This structural feature has been a focal point in understanding the compound's behavior in various biological systems.
Recent research has highlighted the potential of 1-(4-Fluorophenyl)cyclobutanamine as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits selective binding to specific receptors, making it a promising candidate for drug discovery efforts. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 1-(4-Fluorophenyl)cyclobutanamine has potent activity against certain G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including cardiovascular disorders and neurological conditions.
In addition to its receptor binding properties, 1-(4-Fluorophenyl)cyclobutanamine has been investigated for its potential as an antidepressant and anxiolytic agent. Preclinical studies have shown that this compound can modulate serotonin and dopamine neurotransmitter systems, which are implicated in mood disorders. A notable study conducted by researchers at the University of California, Los Angeles (UCLA) found that 1-(4-Fluorophenyl)cyclobutanamine exhibited significant antidepressant-like effects in animal models, suggesting its potential for further development in this therapeutic area.
The pharmacokinetic profile of 1-(4-Fluorophenyl)cyclobutanamine is another important aspect that has been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy and safety. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that 1-(4-Fluorophenyl)cyclobutanamine has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens.
Safety and toxicity assessments are essential components of drug development, and several studies have evaluated the safety profile of 1-(4-Fluorophenyl)cyclobutanamine. In vitro and in vivo experiments have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further preclinical and clinical studies are necessary to fully establish its safety profile and identify any potential adverse effects.
The synthetic route for producing 1-(4-Fluorophenyl)cyclobutanamine has also been optimized to enhance yield and purity. Various methods have been reported in the literature, including transition metal-catalyzed reactions and multistep synthetic sequences. A recent publication in Organic Letters described an efficient synthesis pathway using palladium-catalyzed cross-coupling reactions, which significantly improved the overall yield and reduced the number of steps required for synthesis.
In conclusion, 1-(4-Fluorophenyl)cyclobutanamine (CAS No. 920501-69-5) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacological properties, and promising preclinical data make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with a focus on optimizing its efficacy and safety for clinical use.
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